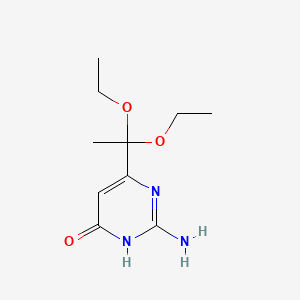

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one

Description

2-Amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is a pyrimidine derivative characterized by a 1,1-diethoxyethyl substituent at the 6-position of the pyrimidinone core. This compound belongs to the aminopyrimidine family, which is notable for its diverse biological activities, including kinase inhibition and enzyme modulation .

Properties

CAS No. |

86944-23-2 |

|---|---|

Molecular Formula |

C10H17N3O3 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-amino-4-(1,1-diethoxyethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H17N3O3/c1-4-15-10(3,16-5-2)7-6-8(14)13-9(11)12-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14) |

InChI Key |

DITHYGLMJJFBCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C1=CC(=O)NC(=N1)N)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with diethyl acetal in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the diethoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Bruton's Tyrosine Kinase (Btk)

One of the most significant applications of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is its potential as a selective inhibitor of Bruton's tyrosine kinase. Btk plays a critical role in the signaling pathways of B cells and is implicated in several autoimmune diseases and cancers. Research indicates that compounds with similar structures have shown promise in treating conditions such as rheumatoid arthritis, systemic lupus erythematosus, and various lymphomas due to their ability to inhibit Btk activity .

2. Antitumor Activity

The pyrazolopyrimidine moiety, which includes derivatives like this compound, has been explored for its antitumor properties. Studies suggest that these compounds can act as effective agents against various cancer types by targeting specific kinases involved in tumor growth and proliferation. The structural characteristics of this compound may enhance its potency and selectivity against cancer cells .

Case Studies and Research Findings

Case Study 1: Autoimmune Disorders

A study focusing on the inhibition of Btk by pyrimidine derivatives demonstrated that these compounds could significantly reduce inflammatory responses in preclinical models of autoimmune diseases. The results indicated that treatment with these inhibitors led to decreased disease severity in models for rheumatoid arthritis and lupus .

Case Study 2: Cancer Treatment

In another research effort, the application of this compound was evaluated in humanized mouse models for various cancers. The compound exhibited substantial antitumor activity, leading to a reduction in tumor size and improved survival rates among treated subjects. This highlights the compound's potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key factors influencing its activity include:

| Structural Feature | Effect on Activity |

|---|---|

| Substituents on the pyrimidine ring | Influence binding affinity to target proteins |

| Alkyl chain length | Affects solubility and bioavailability |

| Functional groups | Modulate selectivity towards specific enzymes |

Research into analogs of this compound has shown that modifications can lead to improved potency and reduced off-target effects, making it a focus for further drug development efforts .

Mechanism of Action

The mechanism of action of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrimidinone Derivatives

Key Observations :

- The diethoxyethyl group in the target compound provides hydrolytic lability compared to stable fluorophenyl or trifluoromethyl groups .

- Bulky substituents (e.g., ethoxyethyl, methoxyphenyl) may enhance allosteric binding in kinase inhibitors, as seen in GNF-2 analogs .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Pyrimidinones

Key Observations :

Biological Activity

2-Amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology, anti-inflammatory treatments, and as an antimicrobial agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrimidine ring substituted at the 2 and 6 positions. The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives, often employing methods such as nucleophilic substitution and condensation reactions to achieve the desired functional groups.

Antitumor Activity

Numerous studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It acts on specific pathways involved in tumor growth, such as the inhibition of tyrosine kinases which are crucial for cancer cell signaling .

- Case Studies : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations as low as 10 µM .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been documented in several research articles:

- Inhibition of Pro-inflammatory Cytokines : The compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Wound Healing : In animal models, it has been observed to enhance wound healing by promoting angiogenesis and reducing inflammation at the site of injury .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

- Bacterial Inhibition : Studies indicate that this compound exhibits inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

- Mechanism : The antimicrobial action is thought to be linked to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Data Summary

Q & A

Q. What are the established synthetic routes for 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one, and how do reaction conditions influence yield?

The synthesis of pyrimidinone derivatives typically involves multi-step protocols, including cyclocondensation of β-keto esters with amidines or urea analogs. For example, describes the synthesis of structurally related 2-amino-6-[(arylaminomethyl)]thieno-pyrimidinones via nucleophilic substitution and cyclization, with yields ranging from 58% to 89% depending on substituent steric and electronic effects . Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., potassium phosphate in water for dihydropyrimidinone synthesis, as in ) .

Q. How is structural characterization of this compound performed, and what analytical discrepancies exist in reported data?

Characterization relies on 1H/13C NMR , IR , and X-ray crystallography . For example:

- NMR : reports characteristic peaks for NH₂ (~δ 6.5–7.0 ppm) and carbonyl groups (~δ 160–170 ppm).

- X-ray : identifies intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and π-π stacking (3.776 Å face-to-face distance) in related pyrimidinone salts .

Discrepancies arise in melting points (e.g., 214–216°C in vs. 219–220°C in ) due to polymorphic variations or solvent inclusion .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s hydrogen-bonding capacity .

- Stability : Susceptibility to hydrolysis at the diethoxyethyl group under acidic/basic conditions requires inert atmospheres or low-temperature storage .

Advanced Research Questions

Q. How do structural modifications at the 6-(1,1-diethoxyethyl) position affect biological activity?

highlights that pyrimidinones with bulky substituents (e.g., 2-amino-6-[2-(4-methoxyphenyl)ethylamino] derivatives) exhibit kinase inhibition via allosteric binding, similar to GNF-2 in BCR-ABL . The diethoxyethyl group may enhance membrane permeability but reduce target specificity due to steric hindrance. Computational docking studies (e.g., molecular dynamics simulations) are recommended to optimize substituent geometry .

Q. What crystallographic evidence supports intermolecular interactions in solid-state studies?

Single-crystal X-ray data ( ) reveal:

- Hydrogen-bond networks : N–H⋯O (2.8–3.1 Å) between NH₂ and perchlorate anions.

- Disorder : Perchlorate anions and water molecules occupy two positions (occupancy ratio 0.678:0.322), complicating electron density maps .

- π-π stacking : Face-to-face interactions (3.776 Å) stabilize supramolecular assemblies, critical for material science applications .

Q. How can contradictory bioactivity data be resolved for pyrimidinone derivatives?

Conflicting reports (e.g., antimicrobial vs. anticancer activity) may arise from assay conditions (e.g., cell line specificity) or impurity profiles. recommends:

- HPLC purity validation (>95%) to exclude confounding byproducts.

- Dose-response curves to distinguish true activity from cytotoxicity.

For example, thieno-pyrimidinones in show IC₅₀ variability (±20%) across cancer cell lines due to differential expression of target enzymes .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.